(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound “(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a structurally complex molecule featuring a benzo[d]thiazole core fused with multiple functional groups, including a 5-methylisoxazole moiety, thioether linkages, and ester groups. Its Z-configuration at the imino bond suggests stereochemical specificity, which may influence biological interactions.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7S2/c1-11-6-15(23-31-11)21-16(25)9-32-10-17(26)22-20-24(8-18(27)29-2)13-5-4-12(19(28)30-3)7-14(13)33-20/h4-7H,8-10H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGRONSTQOTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential biological activities. It belongs to the benzo[d]thiazole derivative family, which is known for a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Structural Overview
The compound's structure incorporates multiple functional groups that may enhance its biological interactions. The presence of methoxy and carboxylate groups contributes to its solubility and reactivity, potentially influencing its pharmacokinetics and pharmacodynamics.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit antimicrobial properties. For example, compounds structurally similar to (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have shown effectiveness against various bacterial strains. The specific interactions with microbial targets require empirical validation for this compound.
2. Anticancer Potential
Benzo[d]thiazole derivatives have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence cytotoxicity against cancer cell lines. For instance, specific substitutions on the phenyl ring have been linked to enhanced activity against human glioblastoma and melanoma cells .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methylisoxazole Derivative | Structure | Anticancer |
| Benzothiazole Derivative A | Structure | Antimicrobial |
| Benzothiazole Derivative B | Structure | Anti-inflammatory |
Case Studies
Case Study 1: Antitumor Activity
A study investigated a series of thiazole derivatives, including compounds similar to (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The results demonstrated that specific structural features were crucial for inducing apoptosis in cancer cells. Notably, compounds with electron-donating groups at strategic positions showed enhanced potency against various cancer cell lines .
Case Study 2: Mechanistic Insights
Molecular dynamics simulations have provided insights into how these compounds interact with target proteins. For example, one derivative was shown to primarily engage in hydrophobic interactions with the Bcl-2 protein, a key regulator of apoptosis, suggesting a mechanism through which it exerts anticancer effects .
Synthesis and Environmental Considerations
The synthesis of (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be achieved through multicomponent reactions that are both efficient and environmentally friendly. These methods minimize waste while maximizing yield, making them suitable for pharmaceutical applications.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with isoxazole- and thiazole-containing derivatives reported in patents and pharmacological studies (). Key analogues include:
*Estimated using computational tools (e.g., Molinspiration).
Key Observations :
- The target compound’s higher molecular weight (~550 g/mol) and hydrogen bond acceptors (10) suggest lower membrane permeability compared to simpler benzamide derivatives (e.g., ID 25) .
- The 5-methylisoxazole group is a shared motif with ID 25 and ID 45, which are implicated in targeting viral proteases or kinases .
- Unlike piroxicam analogs (), the target compound lacks a sulfonamide group but includes a thioether linkage, which may enhance redox-modulating activity .
Mechanistic and Functional Comparisons
- Antiviral Potential: The piroxicam analogs () inhibit HIV integrase via docking modes similar to raltegravir. The target compound’s imino and thioether groups could facilitate analogous interactions with catalytic residues in viral enzymes .
- Anticancer Activity : Compounds like ID 25 () exhibit activity against cancer cells, likely through interference with microtubule dynamics or kinase inhibition. The benzo[d]thiazole core in the target compound is associated with topoisomerase inhibition in related molecules .
- Structural Similarity vs. For example, gallic acid (GA) diverged mechanistically from oleanolic acid (OA) despite scaffold similarities . The target compound’s Z-configuration and ester groups may confer unique target selectivity.
Q & A
Basic Research Question
- NMR Spectroscopy : Assign 1H and 13C peaks to verify substituent positions (e.g., methoxy, thiazole, and isoxazole groups). Use 2D techniques (COSY, HSQC) to resolve coupling patterns .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolve stereochemistry (Z-configuration) and intramolecular hydrogen bonding .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometries for docking studies .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Question
Contradictions often arise from variability in:
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to reduce variability. Use orthogonal assays (e.g., enzymatic inhibition and cellular viability) to cross-validate results .
- Purity : Quantify impurities via HPLC-DAD/ELSD and correlate their presence with bioactivity discrepancies .
- Structural Confirmation : Re-examine stereochemistry (Z vs. E isomers) using NOESY NMR or vibrational circular dichroism (VCD) .
Example : If anti-inflammatory activity conflicts, compare IC50 values under identical TNF-α inhibition assays while verifying compound integrity .
What strategies are effective for studying the mechanism of action in biological systems?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., COX-2 or kinases) based on the thiazole and isoxazole pharmacophores .
- Enzyme Inhibition Assays : Test activity against purified enzymes (e.g., HDACs or proteases) to identify direct interactions .
- Cellular Uptake Studies : Employ fluorescent analogs or LC-MS/MS to quantify intracellular concentrations and correlate with efficacy .
- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment to map signaling pathways .
How do specific functional groups influence the compound’s reactivity and bioactivity?
Advanced Research Question
- Thiazole Core : Enhances π-stacking with aromatic residues in enzyme active sites, critical for inhibitory activity .
- Methoxy Group : Modulates lipophilicity (logP) and membrane permeability, impacting bioavailability .
- Isoxazole Moiety : Participates in hydrogen bonding with target proteins (e.g., ATP-binding pockets in kinases) .
- Thioether Linker : Stabilizes the Z-configuration and resists metabolic oxidation, prolonging half-life .
Validation : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare pharmacokinetic profiles .
What synthetic routes are available for generating derivatives to explore structure-activity relationships (SAR)?
Advanced Research Question
- Nucleophilic Substitution : Replace the methyl ester (COOCH3) with tert-butyl or benzyl esters to alter solubility .
- Cross-Coupling Reactions : Use Suzuki-Miyaura to introduce aryl groups at the benzo[d]thiazole position .
- Condensation Reactions : Modify the imino group with aldehydes/ketones to create Schiff base derivatives .
- Thiol-Ene Click Chemistry : Functionalize the thioether linkage with bioorthogonal handles (e.g., azides) for probe development .
Analytical Support : Track derivatization success via FT-IR (C=O, C=N stretches) and NMR .
How can researchers address challenges in scaling up synthesis without compromising quality?
Advanced Research Question
- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions) .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) to improve atom economy and reduce purification burden .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line Raman spectroscopy for real-time monitoring .
- Stability Studies : Assess degradation under stress conditions (heat, light, humidity) to refine storage protocols .
What computational tools are suitable for predicting pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, solubility, and CYP450 interactions .
- MD Simulations : Analyze binding stability with GROMACS to prioritize derivatives with prolonged target engagement .
- Metabolite Prediction : Tools like Meteor Nexus identify potential oxidation sites (e.g., sulfur atoms in thioether groups) .
How can researchers validate the compound’s selectivity for a target enzyme over closely related isoforms?
Advanced Research Question
- Kinase Profiling : Use KinomeScan to screen against a panel of 400+ kinases, quantifying selectivity scores .
- Crystallography : Compare co-crystal structures of the compound bound to target vs. off-target enzymes .
- Mutagenesis Studies : Engineer isoform-specific mutations (e.g., ATP-binding pocket residues) and measure activity shifts .
What methodologies are recommended for analyzing degradation products under physiological conditions?
Advanced Research Question
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions .
- LC-HRMS/MS : Identify degradation products and propose fragmentation pathways using UNIFI or Compound Discoverer .
- Toxicology Screening : Assess degradation byproducts for genotoxicity (Ames test) and cytotoxicity (HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
